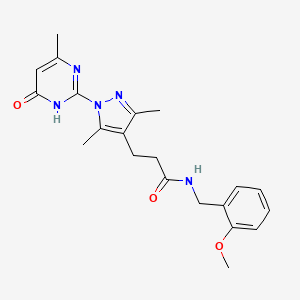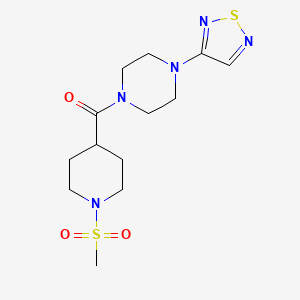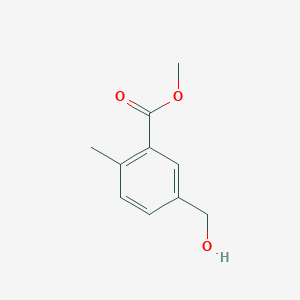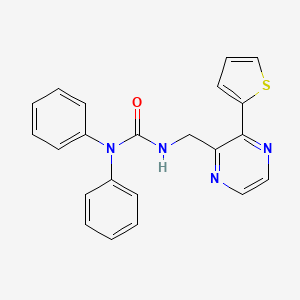![molecular formula C19H14BrFN2OS2 B2552440 3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687567-24-4](/img/structure/B2552440.png)
3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacologically significant scaffold. Thieno[2,3-d]pyrimidin-4(3H)-ones are known for their importance in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been improved by a green approach involving a catalytic four-component reaction, which simplifies the process by reducing the number of steps and eliminating the need for chromatography . Another related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was synthesized through a three-step procedure that includes cyclization, chlorination, and nucleophilic substitution, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, which revealed a planar conformation for the molecule, except for the fluorine atoms . This planarity is a common feature among aromatic compounds and can influence their biological activity.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, as part of their synthesis . Additionally, the reactivity of these compounds allows for the introduction of various substituents, which can lead to a wide range of biological activities. For example, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives involves the reaction of 1,3,4-oxadiazole with primary amines, demonstrating the chemical versatility of the thieno[2,3-d]pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be elucidated through elemental analysis, spectral data, and other characterization techniques . The introduction of halogen atoms, such as bromine and fluorine, can significantly affect the compound's reactivity, polarity, and potential as a pharmacophore .
Applications De Recherche Scientifique
Synthesis and Methodological Development
The synthesis of complex molecules featuring bromophenyl and fluorobenzyl groups, such as the one , often involves innovative methodological developments. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for pharmaceuticals, demonstrates the importance of developing new synthetic routes for compounds with similar structural features (Qiu et al., 2009). This highlights the ongoing need for efficient, scalable synthesis methods that could be relevant for producing the subject compound.
Medicinal Chemistry and Pharmacology
Compounds featuring pyrimidinone structures, similar to the core structure of the mentioned compound, are of significant interest in medicinal chemistry. For example, pyranopyrimidine derivatives have been extensively studied for their broader synthetic applications and bioavailability, indicating potential therapeutic uses (Parmar et al., 2023). Similarly, quinazolines and pyrimidines have been explored for optoelectronic materials due to their electroluminescent properties (Lipunova et al., 2018). These studies suggest potential applications of the subject compound in the development of new pharmaceuticals or materials.
Advanced Materials
The structural motifs found in the compound are also relevant to the development of advanced materials. For example, the incorporation of heterocyclic structures like pyrimidines into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, indicating potential applications in electronic devices and luminescent elements (Lipunova et al., 2018).
Safety And Hazards
The safety and hazards associated with a compound are determined based on its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve further studies to optimize the synthesis route, improve the yield and purity of the compound, study its properties in more detail, or explore new applications of the compound.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUGACXGKSZPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)


![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)


![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)